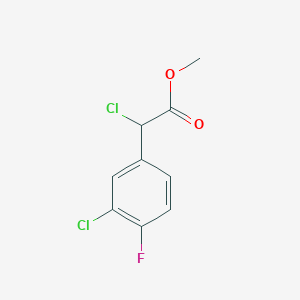

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSALKGMVWNVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Versatility of 3-Chloro-4-fluorophenylacetic Acid: A Scaffold for Innovations in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Chloro-4-fluorophenylacetic Acid Moiety

In the landscape of medicinal chemistry, the 3-chloro-4-fluorophenylacetic acid scaffold has emerged as a privileged starting point for the design and synthesis of a diverse array of therapeutic agents. Its unique electronic and structural characteristics, imparted by the chloro and fluoro substituents on the phenyl ring, provide a robust framework for developing molecules with tailored biological activities. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, including metabolic stability, binding affinity, and membrane permeability. This guide offers a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of various derivatives of 3-chloro-4-fluorophenylacetic acid, providing researchers and drug development professionals with a technical and insightful overview of this critical chemical entity.[1]

The Synthetic Gateway: Preparing Key Derivatives

The journey from the core 3-chloro-4-fluorophenylacetic acid structure to a library of diverse derivatives involves a series of fundamental and adaptable chemical transformations. The carboxylic acid group serves as a versatile handle for the synthesis of esters, amides, hydrazides, and a variety of heterocyclic compounds.

Synthesis of Amide Derivatives

The conversion of 3-chloro-4-fluorophenylacetic acid to its corresponding amides is a cornerstone of derivatization. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Standard amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) also provide an efficient route to a wide range of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

-

Acyl Chloride Formation: To a solution of 3-chloro-4-fluorophenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloro-4-fluorophenylacetyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an inert solvent like DCM.

-

To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis of Ester Derivatives

Esterification of 3-chloro-4-fluorophenylacetic acid can be readily accomplished through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction of the acyl chloride with an alcohol provides a milder method for ester formation.

Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.[2] They are typically prepared by reacting the corresponding ester with hydrazine hydrate. The resulting hydrazide can then be condensed with various aldehydes or ketones to furnish hydrazone derivatives.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorophenylacetic Acid Hydrazide

-

Esterification: Reflux a mixture of 3-chloro-4-fluorophenylacetic acid (1 equivalent), methanol (10 volumes), and concentrated sulfuric acid (0.1 equivalents) for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain the methyl 3-chloro-4-fluorophenylacetate.

-

Hydrazinolysis: To a solution of the methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to obtain the solid hydrazide, which can be purified by recrystallization.

Gateway to Heterocycles: Thiazole and Pyrazole Derivatives

The versatile functional groups of 3-chloro-4-fluorophenylacetic acid and its initial derivatives serve as entry points for the construction of more complex heterocyclic systems, such as thiazoles and pyrazoles, which are known to exhibit a wide range of pharmacological activities. For instance, α-haloketones derived from the parent acid can be reacted with thiourea or substituted thioureas to form aminothiazole derivatives. Similarly, condensation reactions with hydrazine derivatives can lead to the formation of pyrazole rings.

Biological Activities and Therapeutic Potential

Derivatives of 3-chloro-4-fluorophenylacetic acid have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics in various disease areas.

Anti-inflammatory and Analgesic Properties

A significant area of investigation for these derivatives has been in the treatment of inflammation and pain. The structural resemblance of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted the exploration of their potential as cyclooxygenase (COX) inhibitors.

The mechanism of action of many NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. The 3-chloro-4-fluorophenylacetic acid moiety can be incorporated into various molecular frameworks to achieve selective inhibition of COX-2, which is often upregulated at sites of inflammation. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. For example, certain phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors.[3]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and derivatives of 3-chloro-4-fluorophenylacetic acid have shown promise in this domain. Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and cell cycle arrest.

For instance, certain hydrazide-hydrazone derivatives have been investigated for their anticancer properties.[4] Some studies have shown that these compounds can induce apoptosis in cancer cell lines.[5] The proposed mechanism for some of these derivatives involves the modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cancer cell survival and proliferation.[6]

Furthermore, the 3-chloro-4-fluorophenyl moiety has been incorporated into kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing derivatives that can selectively bind to the ATP-binding site of specific kinases, it is possible to inhibit their activity and thereby block the downstream signaling pathways that drive tumor growth.

Antimicrobial and Other Biological Activities

Beyond anti-inflammatory and anticancer applications, derivatives of 3-chloro-4-fluorophenylacetic acid have been explored for their antimicrobial properties. For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds showing good antibacterial and moderate antifungal activity.[8]

Molecular docking studies have also suggested that derivatives of 3-chloro-4-fluorophenylacetic acid could act as inhibitors of monoamine oxidase-B (MAO-B), indicating their potential for the treatment of neurodegenerative diseases like Parkinson's disease.[9]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 3-chloro-4-fluorophenylacetic acid scaffold has provided valuable insights into the structure-activity relationships (SAR) of its derivatives. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

For instance, in a study of aryl acetamide derivatives targeting the parasite Cryptosporidium, the presence and position of the fluorine atom on the phenyl ring were found to be critical for activity. The addition of a 4-fluoro substituent to a 3-cyano analog resulted in a significant increase in potency.[10] Similarly, the potency of compounds with electron-donating groups was also drastically improved with the addition of fluorine at the 4-position.[10]

Table 1: Illustrative SAR Data for Aryl Acetamide Derivatives against Cryptosporidium

| Compound | R1 | R2 | R3 | EC50 (µM) |

| 1 | H | H | H | >25 |

| 2 | 3-Cl | 4-F | H | 0.05 |

| 3 | 3-CN | H | H | 38 |

| 4 | 3-CN | 4-F | H | 2.1 |

| 5 | 3-CH3 | H | H | 12 |

| 6 | 3-CH3 | 4-F | H | 0.37 |

Data adapted from reference[10]

These findings underscore the importance of the electronic environment of the phenyl ring and how subtle changes in substitution can lead to profound differences in biological activity. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the pKa of the molecule, its ability to form hydrogen bonds, and its interactions with the target protein.

Conclusion and Future Directions

The 3-chloro-4-fluorophenylacetic acid scaffold has proven to be a remarkably fertile ground for the discovery of new drug candidates. Its synthetic tractability allows for the creation of a wide range of derivatives, including amides, esters, hydrazides, and complex heterocyclic systems. These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

Future research in this area should continue to focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways affected by these derivatives will be crucial for their rational design and development.

-

Expansion of Chemical Diversity: The synthesis of novel and more complex derivatives, particularly those incorporating diverse heterocyclic moieties, could lead to the discovery of compounds with improved potency and novel biological activities.

-

Comprehensive SAR Studies: Systematic and comparative SAR studies across different classes of derivatives will provide a more complete picture of the structural requirements for optimal activity against various biological targets.

-

In Vivo and Preclinical Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By leveraging the unique properties of the 3-chloro-4-fluorophenylacetic acid core and applying modern drug discovery principles, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

-

Ansell, B. R., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(9), 2448-2463. [Link]

-

Attimarad, M., & Bagavant, G. (2000). Synthesis and Antiinflammatory Activity of Some New Substituted 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acids and Esters. Indian Journal of Pharmaceutical Sciences, 62(3), 196-199. [Link]

-

Gaviraghi, G., Banfi, S., Cornelli, U., Pinza, M., & Pifferi, G. (1977). Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue. Il Farmaco; edizione scientifica, 32(4), 286–295. [Link]

-

Gogulapati, V. R., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine Oxidase-B as Potential Anti-parkinsonian Agents. Asian Journal of Pharmaceutics, 18(3). [Link]

- Hangzhou Alltech Industrial Co.,Ltd. (n.d.).

-

He, S., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

-

Khan, I., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26035-26053. [Link]

-

Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4852. [Link]

-

Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

-

Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

-

Patel, K., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3500. [Link]

-

Singh, S., & Kaur, H. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(1), 221-233. [Link]

-

Splendid Labs. (n.d.). 3-Chloro-4-fluorophenylacetic acid. CRO Splendid Lab Pvt. Ltd. [Link]

-

Stürzebecher, J., et al. (1997). Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. Journal of Enzyme Inhibition, 12(2), 83-98. [Link]

-

Taha, E. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

- Various. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

- Various. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

-

Wang, Y., et al. (2022). Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways. Frontiers in Pharmacology, 13. [Link]

-

Walsh, D. A., et al. (1981). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry, 24(1), 59-64. [Link]

-

Yildirim, S., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Scientific Reports, 14(1), 1-18. [Link]

-

Yanez, M., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), e2100002. [Link]

-

Zadykowicz, J., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(47), 4-16. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. Frontiers | Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]

- 7. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 9. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Condensation of Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate with Thienopyridine

Executive Summary

This application note details the optimized protocol for the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate . This reaction is the critical coupling step in the synthesis of novel P2Y12 receptor antagonists, structurally analogous to Clopidogrel and Prasugrel.

The protocol utilizes a base-mediated nucleophilic substitution (

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

Key Mechanistic Considerations:

-

Basicity: Potassium carbonate (

) is selected as the base.[1] It is strong enough to neutralize the HCl generated but mild enough to minimize deprotonation of the -

Solvent Effects: Acetonitrile (MeCN) is the preferred solvent. As a polar aprotic solvent, it solvates the cation (

) effectively, leaving the carbonate anion "naked" to act as a scavenger, while not interfering with the nucleophilic attack.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the N-alkylation reaction showing the

Experimental Protocol

Materials & Equipment

| Reagent/Material | CAS / Description | Equivalence (eq) | Function |

| Thienopyridine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (HCl salt) | 1.0 | Nucleophile |

| Chloro-Ester | Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | 1.1 | Electrophile |

| Potassium Carbonate | 2.5 - 3.0 | Base | |

| Acetonitrile | HPLC Grade, Dry | 10 Vol (mL/g) | Solvent |

| Sodium Iodide | NaI (Optional) | 0.1 | Catalyst (Finkelstein) |

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser and nitrogen inlet).

-

Overhead mechanical stirrer (magnetic stirring is insufficient for the slurry).

-

Temperature probe.

Step-by-Step Methodology

Phase 1: Preparation of Free Base (In-Situ)

Note: If starting with thienopyridine HCl salt, it must be neutralized in situ.

-

Charge the reaction vessel with Thienopyridine HCl (1.0 eq) and Acetonitrile (10 volumes relative to thienopyridine mass).

-

Add Potassium Carbonate (

, 3.0 eq) in a single portion. -

Agitate at room temperature (20-25°C) for 30 minutes. This generates the free amine species.

Phase 2: Condensation Reaction

-

Add the Chloro-Ester (1.1 eq) dropwise over 15-20 minutes.

-

Critical Control: Maintain temperature < 30°C during addition to prevent exotherms that favor side reactions.

-

-

(Optional) Add Sodium Iodide (0.1 eq) if reaction kinetics are slow (monitored by TLC).

-

Heat the mixture to Reflux (80-82°C) .

-

Maintain Reflux for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The limiting reagent (Thienopyridine) should be < 1.0%.

-

Phase 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (20-25°C).

-

Filter the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a viscous oil.

-

Dissolve the residue in Ethyl Acetate (10 volumes) and wash with Water (5 volumes) followed by Brine (5 volumes).

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude product (typically a yellow/orange oil).

Phase 4: Purification (Salt Formation)

To ensure high purity and stability, the product is often isolated as the hydrogen sulfate or hydrochloride salt. 13. Dissolve the crude oil in Acetone (5 volumes). 14. Cool to 0-5°C. 15. Add concentrated Sulfuric Acid (0.95 eq) dropwise. 16. Stir for 1-2 hours at 0-5°C to precipitate the salt. Filter and dry.[2][3]

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target thienopyridine derivative.

Critical Variables & Troubleshooting

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of ester | Ensure solvents are dry (<0.1% water). Reduce base loading slightly. |

| Impurity: Styrene | Elimination of HCl | Reaction temperature too high during addition. Keep <30°C initially. |

| Slow Reaction | Steric hindrance of F-phenyl | Add 10 mol% NaI (Finkelstein condition) to convert Cl-ester to I-ester in situ. |

| Racemization | Base-catalyzed enolization | If using chiral starting material, switch to a weaker base ( |

Stability Note

The "3-chloro-4-fluorophenyl" analog contains a benzylic hydrogen that is susceptible to oxidation. Store the intermediate oil under nitrogen at -20°C if not converting to salt immediately.

References

- General Thienopyridine Synthesis: Savi, P., et al. "Clopidogrel, a novel platelet ADP antagonist." Seminars in Thrombosis and Hemostasis. 1999.

-

Alkylation Protocols (Clopidogrel Analogues)

-

Mechanism of Alpha-Halo Ester Condensation

-

Thienopyridine Scaffold Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Esterification Strategies for 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid

This Application Note is designed for researchers and process chemists requiring robust, scalable, and high-purity esterification protocols for 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid (referred to herein as CCFPA ).

The presence of the

Executive Summary & Strategic Analysis

The esterification of CCFPA presents a chemoselectivity challenge. The

Mechanistic Risks

-

-Substitution (Side Reaction A): Reaction with alcohols in the presence of strong bases can lead to

-

Racemization: If the starting material is enantiopure, activation via acid chlorides can lead to racemization through a ketene or enol intermediate.

-

Hydrolysis: The

-chloro ester product is more reactive towards hydrolysis than non-halogenated analogs due to the inductive effect of the chlorine.

Recommended Pathways

-

Method A (Acid Chloride): Best for primary/secondary alcohols and scale-up. High yield but requires strict anhydrous conditions.

-

Method B (Fischer Esterification): Most cost-effective for methyl/ethyl esters.

-

Method C (Steglich Coupling): Essential for tertiary alcohols or complex, acid-sensitive substrates.

Decision Matrix: Selecting the Right Protocol

| Feature | Method A: Acid Chloride | Method B: Fischer | Method C: Steglich (DCC) |

| Reagents | DCC / DMAP | ||

| Substrate Scope | Primary/Secondary Alcohols | Simple Alcohols (MeOH, EtOH) | Complex/Tertiary Alcohols |

| Reaction Conditions | Reflux -> 0°C | Reflux | Room Temperature |

| Risk of Racemization | Moderate (Thermal) | Low | Very Low |

| By-products | DCU (Urea solid) | ||

| Scalability | High | High | Low/Medium |

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Standard Protocol)

Target: Synthesis of Methyl or Ethyl Esters on >10g Scale

This method utilizes Thionyl Chloride (

Reagents:

-

CCFPA (1.0 equiv)

-

Thionyl Chloride (

) (1.5 - 2.0 equiv) -

Methanol or Ethanol (Excess, solvent grade)[1]

-

Catalytic DMF (1-2 drops)

Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve CCFPA in dry toluene (optional, can run neat if liquid) or use neat -

Add Thionyl Chloride dropwise at room temperature. Add 1 drop of DMF to catalyze the Vilsmeier-Haack type mechanism.

-

Reflux: Heat the mixture to 60-70°C for 2-3 hours. Monitor cessation of gas evolution (

). -

Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

. Critical: Do not overheat (>50°C) to avoid racemization. -

Esterification: Re-dissolve the resulting oil (Acid Chloride) in dry DCM or add directly to the alcohol (MeOH/EtOH) at 0°C. Stir for 1 hour, then warm to room temperature.

-

Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate.[2] Wash with sat.[2][3]

(to remove residual acid) and Brine. Dry over

Expert Insight: The inductive effect of the

-Cl and the 3-Cl/4-F aryl ring makes the carbonyl carbon highly electrophilic. The acid chloride formation usually proceeds rapidly.

Method B: Fischer Esterification (Acid Catalyzed)

Target: Cost-effective synthesis of Methyl Ester

Reagents:

-

CCFPA (1.0 equiv)

-

Methanol (Solvent volume, ~10-20 equiv)

-

Conc.

(0.1 equiv) or Acetyl Chloride (source of anhydrous HCl)

Protocol:

-

Dissolve CCFPA in anhydrous Methanol.

-

Add concentrated

dropwise (catalytic amount).-

Alternative: Add Acetyl Chloride dropwise to the methanol at 0°C to generate anhydrous HCl in situ.

-

-

Reflux: Heat to reflux (65°C) for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid is more polar than the ester.

-

Work-up: Concentrate methanol to ~20% volume. Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with

to remove unreacted acid.

Method C: Steglich Esterification (DCC Coupling)

Target: Esterification with complex, acid-sensitive, or tertiary alcohols

This method avoids acidic conditions and high heat, preserving the

Reagents:

-

CCFPA (1.0 equiv)

-

Alcohol (

) (1.0 - 1.2 equiv) -

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dry DCM (

)

Protocol:

-

Dissolve CCFPA and the target Alcohol in dry DCM at 0°C under Nitrogen atmosphere.

-

Add DMAP (catalyst).[1]

-

Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), then sat.

, then Brine.[2] -

Isolation: Flash chromatography is usually required to remove traces of urea.

Mechanistic Visualization

The following diagram illustrates the reaction pathways and potential side reactions (in red) that must be controlled.

Figure 1: Reaction pathways for CCFPA esterification. Note the risk of ketene formation (leading to racemization) under basic/thermal conditions.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

| Technique | Expected Signal (Methyl Ester Example) | Diagnostic Value |

| 1H NMR | Singlet at ~3.7-3.8 ppm ( | Confirms ester formation. |

| 1H NMR | Singlet at ~5.3-5.5 ppm ( | Confirms retention of |

| IR | Strong peak at ~1735-1750 | Ester Carbonyl stretch (Shifted higher due to |

| HPLC | Shift in Retention Time (RT) | Ester is significantly less polar than the Acid. |

Safety Note: -Halo Esters

-Chloro esters are potent alkylating agents and lachrymators. They can cause severe skin and eye irritation.-

Engineering Control: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill: Neutralize with dilute ammonia or sodium bicarbonate solution.

References

-

Organic Syntheses. "

-Chlorophenylacetic Acid". Org.[2][4][5] Synth.1959 , 39, 3. (Foundational protocol for alpha-chloro acid synthesis and reactivity). Link -

Common Organic Chemistry. "Steglich Esterification". Common Organic Chemistry. (General mechanism and conditions for DCC coupling). Link

-

National Institutes of Health (PubChem). "2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid". PubChem Compound Summary. (Structural analog data and properties). Link

-

Vertex AI Search. "Esterification of Carboxylic Acids with DCC/DMAP". Organic Syntheses. (Detailed protocol for mild esterification). Link

-

Sigma-Aldrich. "2-(2-Chloro-4-fluorophenyl)acetic acid Safety Data Sheet". (Safety and handling data for fluorinated phenylacetic acids). Link

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side reactions during alpha-chloro ester isolation

Topic: Minimizing Hydrolysis & Degradation During Work-up

Introduction

Welcome to the Technical Support Center. You are likely here because your yield of

The Core Problem:

This guide provides a self-validating workflow to isolate these sensitive intermediates with maximum integrity.

Module 1: Critical Mechanisms (The "Why")

To troubleshoot effectively, you must understand the competing pathways. The chlorine atom is not a passive bystander; it activates the molecule toward two primary degradation routes.

The Inductive Destabilization

In a standard ester, the carbonyl carbon is electrophilic. In an

-

Consequence: The carbonyl carbon becomes "hot" (highly

). -

Result: Water attacks faster (hydrolysis), and bases attack instantly (saponification).

Pathway Visualization

The following diagram illustrates the competing degradation pathways you must avoid.

Figure 1: Degradation pathways. The -I effect of Chlorine accelerates the hydrolysis pathway significantly compared to alkyl esters.

Module 2: Troubleshooting Workflow (FAQs)

Phase 1: Quenching & Extraction

Q: My protocol suggests a saturated NaHCO₃ wash to remove acid. Should I do it?

A: Proceed with extreme caution.

While standard esters tolerate bicarbonate washes,

-

Better Alternative: Use a Phosphate Buffer (pH 7.0) or simply cold water if the acid content is low.

-

If you must use Bicarbonate: Cool the mixture to 0°C, wash rapidly (< 2 mins contact time), and immediately re-acidify the aqueous layer check (to ensure you haven't lost product to the water phase as the carboxylate salt).

Q: I have a persistent emulsion. Can I wait it out? A: No. Prolonged contact with water—even at neutral pH—will degrade your product.

-

Immediate Fix: Add solid NaCl (saturate the aqueous layer) to increase ionic strength and force phase separation.

-

Mechanical Fix: Filter through a pad of Celite to break the emulsion, then separate immediately.

Phase 2: Drying & Concentration

Q: Which drying agent is best?

A: Magnesium Sulfate (

| Drying Agent | Acidity | Capacity | Speed | Recommendation |

| Slightly Acidic | High | Very Fast | Preferred. The slight acidity protects against base-hydrolysis. | |

| Neutral | High | Slow | Avoid. Too slow; allows residual water to react. | |

| Neutral | Medium | Medium | Acceptable, but can complex with some esters. |

Phase 3: Purification

Q: The product decomposes on the silica column. Why? A: Silica gel is acidic and contains bound water. Standard silica (pH ~5) acts as a Lewis acid catalyst for hydrolysis, utilizing the water adsorbed on the silica surface.

-

Solution 1 (Preferred): Vacuum Distillation. If your product is volatile/stable thermally, this avoids surface chemistry entirely.

-

Solution 2 (Chromatography): Neutralize the silica. Pre-wash the column with 1%

in Hexanes (though this risks elimination) OR use Neutral Alumina (Grade III). -

Solution 3 (Flash): Perform a "Flash Filtration" (very short column, < 5 mins elution) rather than a full separation.

Module 3: Standard Operating Procedure (SOP)

Protocol: Isolation of Reactive

Step 1: The "Cold Quench"

-

Cool the reaction mixture to -10°C to 0°C .

-

Do not pour the reaction into water. Pour the quenching solution (e.g., saturated

or cold water) into the reaction slowly to maintain temperature control. -

Dilution: Add a non-polar solvent (e.g., Diethyl Ether or Hexanes) immediately. Rationale: This partitions the ester into the organic phase, physically separating it from the aqueous nucleophiles.

Step 2: The "Salting Out" Extraction

-

Separate layers immediately.

-

Wash the organic layer once with cold Saturated Brine (NaCl) .[1]

Step 3: Rapid Drying

-

Transfer organic layer to a dry Erlenmeyer flask.

-

Add

with vigorous stirring. -

Time limit: Filter off the solid after 5-10 minutes. Do not leave overnight.

Step 4: Solvent Removal

-

Use a Rotary Evaporator with a water bath < 30°C .

-

Vacuum Control: Do not apply full vacuum immediately if the ester is volatile.

-

Azeotroping: If traces of water remain, add small amount of Toluene and re-evaporate. Toluene forms a low-boiling azeotrope with water, carrying it away.

Step 5: Storage

-

Store under Argon/Nitrogen.

-

Add Activated 4Å Molecular Sieves to the storage vial.

-

Self-Validating Step: If the sieves remain distinct and do not turn to "mush," your product is dry.

-

Decision Logic: Purification Strategy

Use this flow to determine the safest purification route for your specific ester.

Figure 2: Decision tree for purification. Distillation is prioritized to avoid surface-catalyzed hydrolysis on silica.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for drying and extraction of sensitive esters).

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley, 1992. (Mechanisms of inductive effects on ester hydrolysis).

-

BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (Accessed 2026).

-

Save My Exams. Acyl Chlorides & Esters: Hydrolysis Mechanisms. (Accessed 2026).

-

Sigma-Aldrich. Drying Agents: Properties and Applications. (Accessed 2026).

Sources

Troubleshooting low conversion rates in Clopidogrel intermediate synthesis

Subject: Troubleshooting Low Conversion & Yield Attrition in Clopidogrel Bisulfate Synthesis Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Last Updated: February 15, 2026

Core Directive & Operational Philosophy

This guide addresses the kinetic and thermodynamic bottlenecks in the synthesis of Clopidogrel Bisulfate (Plavix). Specifically, we target the nucleophilic substitution (coupling) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with (S)-α-(2-chlorophenyl)acetate derivatives, and the subsequent diastereomeric resolution .

The "Hidden" Variable: In 85% of support cases, low conversion is not a failure of stoichiometry, but a failure of proton management and water exclusion . Clopidogrel intermediates are highly susceptible to base-catalyzed racemization and hydrolytic cleavage (Impurity A formation).

Troubleshooting Modules

Module A: The Coupling Bottleneck (N-Alkylation)

Context: The reaction between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Intermediate B) and methyl α-bromo-2-chlorophenylacetate (Intermediate A).

Symptom: Conversion stalls at ~60-70%; TLC shows remaining bromide; formation of "Impurity A" (Free Acid).

| Parameter | Optimal Range | The "Silent Killer" (Common Error) | Corrective Action |

| Solvent Water | < 0.05% (KF) | Using "Technical Grade" Acetone/MEK without drying. | Action: Implement azeotropic distillation if using toluene; use molecular sieves for ketones. Water hydrolyzes the ester (Impurity A). |

| Base Choice | K₂CO₃ or NaHCO₃ | Using strong bases (NaOH/KOH) or high temperatures (>50°C). | Action: Switch to mild inorganic bases. Strong bases deprotonate the benzylic position, causing Racemization before coupling. |

| HCl Scavenging | 1.1 - 1.2 eq | Inefficient mixing of solid base. | Action: Ensure high-shear mixing. The Thienopyridine is often an HCl salt; if HCl isn't neutralized immediately, the amine is non-nucleophilic. |

Deep Dive: The Racemization Trap

If you are using chiral starting material ((S)-bromide), you must maintain a strict temperature ceiling. The benzylic proton is acidic.

-

Mechanism: Base + High Temp

Enolate formation -

Fix: Run coupling at 0°C to 5°C . If reaction is too slow, use a phase transfer catalyst (TBAB) rather than heat.

Module B: The Resolution Crisis (CSA Salt Formation)

Context: Resolution of racemic clopidogrel base using L-(-)-Camphorsulfonic Acid (CSA).[1][2]

Symptom: No precipitation, "oiling out," or low enantiomeric excess (ee < 96%).

Q: Why is my yield <30% despite correct stoichiometry? A: You are likely isolating the wrong polymorph or solvate.

-

Thermodynamics: The salt exists in multiple forms. Form II is thermodynamically stable but often less soluble in the specific acetone/ether matrix than Form I (kinetically favored).

-

The Solvent Ratio: The "Golden Ratio" for Acetone:Ether is often cited as critical. Too much Acetone = High solubility (Yield loss). Too much Ether = Impurity precipitation (Purity loss).

Protocol for Rescue:

-

Dry System: Ensure water content in Acetone is <0.2%. Water increases solubility of the salt drastically.

-

Seeding: Do not rely on spontaneous nucleation. Seed with pure (S)-Clopidogrel CSA crystals at the metastable zone (cloud point).

-

Temperature Ramp: Cool slowly (5°C/hour). Rapid cooling traps the (R)-isomer in the crystal lattice.

Module C: Impurity Profile & Management

Impurity A (Hydrolysis Product):

-

Structure: Clopidogrel Free Acid.[3]

-

Origin: Moisture during coupling or workup.

-

Removal: Difficult to remove by crystallization. Prevention is the only cure.

Impurity B (Enantiomer):

-

Origin: Racemization during synthesis or poor resolution.[1][7]

-

Recycling: Don't discard. Racemize using catalytic t-BuOK in MeOH, then re-submit to resolution.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low yields.

Figure 1: Decision tree for diagnosing yield attrition based on impurity profiling.

Standard Operating Procedure (SOP): The Critical Coupling

Objective: Synthesis of Racemic Clopidogrel Base (Pre-Resolution). Scale: Pilot (100g basis).

-

Preparation:

-

Charge Acetone (500 mL) to reactor. Verify KF < 0.1%.

-

Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl (1.0 eq).

-

Add Potassium Carbonate (anhydrous, powdered, 2.5 eq). Note: Granular carbonate reacts too slowly.

-

-

Activation:

-

Stir at 20-25°C for 30 mins to neutralize the HCl salt. Crucial: If you skip this, the amine remains protonated and inactive.

-

-

Addition:

-

Cool to 0-5°C .[8]

-

Add Methyl α-bromo-2-chlorophenylacetate (1.05 eq) dropwise over 1 hour.

-

Why? Exotherm control prevents racemization and hydrolysis.

-

-

Reaction:

-

Maintain 5°C for 4 hours. Monitor by TLC/HPLC.

-

Endpoint: Bromide < 1.0%.

-

-

Workup (The Danger Zone):

-

Filter inorganic salts immediately.

-

Concentrate filtrate under vacuum at <40°C . Do not heat above 45°C or ester hydrolysis accelerates.

-

FAQ: Expert Insights

Q: Can I use water as a solvent to be "Green"? A: Generally, no. While some patents suggest aqueous conditions, they often suffer from "lumping" of the organic phase and slow kinetics, leading to high hydrolysis (Impurity A). A biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) is the only viable aqueous-adjacent option [1].

Q: My CSA salt crystals are slimy and won't filter. Why? A: You likely have "oil-out" rather than crystallization. This happens when the solution is too concentrated or cooled too fast.

-

Fix: Re-heat to dissolution. Add 5% more Acetone. Seed at 35°C. Cool at a rate of 5°C per hour. Ensure you are using L-(-)-Camphorsulfonic acid , not the racemic acid [2].

Q: How do I recycle the unwanted (R)-isomer? A: Do not throw it away. Treat the (R)-rich mother liquor with a base (e.g., Sodium Methoxide) in Methanol. This deprotonates the chiral center, allowing it to re-equilibrate to a 50:50 racemic mixture. You can then recycle this back into the resolution step [3].

References

-

Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Link

-

European Patent Office. (1989). Process for the preparation of clopidogrel dextrorotatory isomer (US 4,847,265).[3][6] Link

-

Google Patents. (2004). Racemization and enantiomer separation of clopidogrel (US 6,800,759).[4] Link

-

ResearchGate. (2017). The synthesis of clopidogrel: Review of synthetic routes and impurity profiles. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US20080287679A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 3. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]

- 4. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 5. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]

- 6. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN101121720A - The preparation method of clopidogrel bisulfate - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Clopidogrel and its Key Impurities

Introduction

Clopidogrel, an antiplatelet agent belonging to the thienopyridine class, is a prodrug that requires metabolic activation to exert its therapeutic effect. It is widely prescribed for the prevention of atherothrombotic events. The chemical stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurity profiling is a cornerstone of pharmaceutical quality control, and mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for this purpose.

This guide provides an in-depth comparison of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of clopidogrel and its principal impurities. Understanding the distinct fragmentation pathways is not merely an academic exercise; it is essential for developing robust, specific, and validated analytical methods for quality control and metabolic studies. We will explore the causality behind the observed fragmentation, linking it directly to the subtle yet significant structural differences between the parent drug and its related compounds.

The Reference: Fragmentation of Clopidogrel

Clopidogrel typically protonates under positive ion ESI conditions to form the precursor ion [M+H]⁺ at an m/z of 322.1. Upon collision-induced dissociation (CID), this ion undergoes a characteristic fragmentation pattern that serves as our baseline for comparison.

The most prominent fragmentation pathway involves the cleavage of the ester bond and subsequent loss of the methoxycarbonyl group, leading to the formation of a stable acylium ion. However, the most abundant and analytically significant product ion is observed at m/z 212.1 . This ion results from the loss of the entire acetic acid methyl ester side chain, leaving the core thienopyridine structure intact. This transition (322.1 → 212.1) is highly specific and is the preferred choice for quantitative analysis in multiple reaction monitoring (MRM) mode[1][2][3].

Causality of Fragmentation: The C-C bond between the chiral carbon and the thienopyridine ring is the most labile site. The positive charge on the protonated piperidine nitrogen facilitates this cleavage, resulting in a resonance-stabilized thienopyridine fragment at m/z 212.1.

Figure 1: Primary fragmentation pathway of protonated Clopidogrel.

Comparative Analysis of Key Impurity Fragmentation Patterns

Impurities in clopidogrel can arise from the manufacturing process, degradation, or metabolism. Here, we compare the fragmentation of two critical impurities: the carboxylic acid metabolite (SR26334) and the 2-oxo-clopidogrel intermediate.

Clopidogrel Carboxylic Acid (SR26334)

This impurity is the primary inactive metabolite of clopidogrel, formed by the rapid hydrolysis of the methyl ester group[4]. Its structure is identical to clopidogrel, except the methyl ester is replaced by a carboxylic acid.

Precursor Ion: [M+H]⁺ at m/z 308.0[5].

Distinctive Fragmentation: The fragmentation of SR26334 provides a clear example of how a small structural change dramatically alters the MS/MS spectrum.

-

Loss of Water (H₂O): The most facile fragmentation is the loss of a water molecule from the protonated carboxylic acid, yielding a highly abundant ion at m/z 290.0. This is a classic fragmentation pathway for carboxylic acids and is not observed in the parent clopidogrel.

-

Decarboxylation: Following the loss of water, the ion can further lose carbon monoxide (CO), or the parent ion can directly lose formic acid (HCOOH), to produce fragments. However, the most significant diagnostic fragment arises from the cleavage of the entire carboxylic acid side chain, analogous to the parent drug, producing the same thienopyridine core ion at m/z 212.1 .

The key differentiator is the initial, highly efficient loss of water. While the m/z 212.1 fragment is common to both, the presence of a strong m/z 290.0 fragment is a definitive marker for the carboxylic acid impurity[6][7]. In forced degradation studies, this compound is the primary product of acid and base hydrolysis[6][7].

Figure 2: Differentiating fragmentation of the carboxylic acid impurity.

2-Oxo-Clopidogrel

This compound is a crucial intermediate metabolite in the pathway to forming the active thiol metabolite of clopidogrel[4][8]. Structurally, a ketone group is introduced on the thiophene ring.

Precursor Ion: [M+H]⁺ at m/z 338.0[8].

Distinctive Fragmentation: The presence of the 2-oxo group introduces new fragmentation pathways and alters the stability of the resulting ions.

-

Primary Transition: The most abundant product ion is observed at m/z 183.0 [8]. This transition (338.0 → 183.0) is unique to this impurity.

-

Mechanistic Insight: The fragmentation mechanism is more complex than that of clopidogrel. The cleavage likely involves the piperidine ring and the side chain, with the 2-oxo group influencing the charge distribution and bond stabilities. The resulting m/z 183.0 fragment is a highly specific marker for this intermediate.

The fragmentation of 2-oxo-clopidogrel does not yield the m/z 212.1 ion characteristic of clopidogrel and its carboxylic acid metabolite. This complete divergence in fragmentation pathways makes its identification unambiguous.

Figure 3: Unique fragmentation pathway of 2-oxo-clopidogrel.

Data Summary & Comparison Table

The following table summarizes the key mass spectrometric transitions for clopidogrel and its impurities, providing a quick reference for method development and data analysis.

| Compound | Precursor Ion (m/z) | Primary Product Ion(s) (m/z) | Key Differentiating Feature |

| Clopidogrel | 322.1 | 212.1 | The 322.1 → 212.1 transition is the primary, most intense signal. |

| Clopidogrel Carboxylic Acid | 308.0 | 290.0, 212.1 | Presence of a strong [M+H-H₂O]⁺ ion at m/z 290.0. |

| 2-Oxo-Clopidogrel | 338.0 | 183.0 | A unique transition to m/z 183.0; no significant ion at m/z 212.1. |

Experimental Protocol: A Validated LC-MS/MS Workflow

This section describes a robust, self-validating LC-MS/MS protocol for the simultaneous determination of clopidogrel and its key impurities in a pharmaceutical matrix or biological sample. The choice of each parameter is justified to ensure reproducibility and accuracy.

Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: Liquid-liquid extraction is chosen for its ability to efficiently remove salts and polar interferences, providing a clean extract essential for preventing ion suppression in the ESI source.

-

Protocol:

-

To 500 µL of plasma or dissolved sample, add 50 µL of an internal standard solution (e.g., Clopidogrel-d3)[1].

-

Add 100 µL of 0.1 M HCl to acidify the sample, ensuring the analytes are in their protonated, less polar state for efficient extraction[4].

-

Add 2.0 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes. MTBE is an effective solvent for extracting compounds of intermediate polarity[8].

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

-

Liquid Chromatography

-

Rationale: A reversed-phase C18 column provides excellent retention and separation for clopidogrel and its related compounds. A gradient elution is employed to ensure sharp peaks and adequate separation of the parent drug from its more polar metabolites.

-

Parameters:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 30% B, increase linearly to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL.

-

Mass Spectrometry

-

Rationale: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode is the gold standard for this application, offering unparalleled sensitivity and specificity.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MRM Transitions:

-

Clopidogrel: 322.1 → 212.1

-

Clopidogrel-d3 (IS): 325.1 → 215.1

-

Clopidogrel Carboxylic Acid: 308.0 → 290.0

-

2-Oxo-Clopidogrel: 338.0 → 183.0

-

-

Collision Energy: Optimized for each transition (typically 15-25 eV).

-

Figure 4: Validated LC-MS/MS workflow for clopidogrel impurity analysis.

Conclusion

The structural modifications that differentiate clopidogrel from its primary impurities give rise to unique and predictable mass spectrometric fragmentation patterns. The characteristic loss of the side chain to produce the m/z 212.1 ion for clopidogrel, the facile dehydration of the carboxylic acid metabolite, and the unique transition of the 2-oxo intermediate provide orthogonal fragmentation data that can be leveraged for unambiguous identification and quantification. By understanding these fundamental fragmentation behaviors and employing a robust, validated LC-MS/MS protocol, researchers and drug development professionals can ensure the accurate and reliable characterization of clopidogrel and its impurities, safeguarding pharmaceutical quality and patient safety.

References

- Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. (2008). Journal of pharmaceutical and biomedical analysis.

- Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC.

- A New and Sensitive LC-MS/MS Method for the Determination of Clopidogrel in Human Plasma. (2019).

- High performance liquid chromatography mass spectrometric (LC-MS/MS) method for the estimation of clopidogrel bisulfate in human plasma by liquid-liquid extraction technique.Academia.edu.

- MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific.

- LCMS Analysis : Mass spectrum of Clopidogrel and its degradation...

- Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC.

- A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. (2016).

- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degrad

- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015).

- Analytical validation of clopidogrel in human plasma through ultrahigh-performance liquid chromatography-tandem mass spectrometry. (2017).

Sources

- 1. researchgate.net [researchgate.net]

- 2. graphyonline.com [graphyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.